REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[O:7]1[CH:9]([CH2:10][CH3:11])[CH2:8]1.C[O-].C([N+](C)(C)C)C1C=CC=CC=1.[OH-].[Na+]>CO.C(OCC)(=O)C>[C:1]([O:6][CH2:11][CH2:10][CH2:9][CH2:8][OH:7])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:2.3,4.5|
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
O1CC1CC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
21 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 98 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
WASH
|
Details
|
a second wash with 200 ml
|
Type
|
WASH
|
Details
|
washed successively with 300 ml
|
Type
|
WASH
|
Details
|
portions of water, the spent wash solutions
|
Type
|
CUSTOM
|
Details
|
being decanted between washings
|
Type
|
CUSTOM
|
Details
|
Excess moisture was removed from the washed organic phase with sodium sulfate
|
Reaction Time |
98 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |